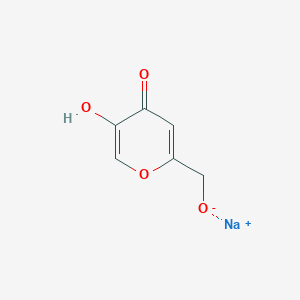

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Übersicht

Beschreibung

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, also known as 5-HMF, is an important organic compound used in many scientific research applications. It is a white, odorless powder that is soluble in water and has a molecular formula of C5H6O4Na. 5-HMF has a wide range of applications in biochemistry, biotechnology, and pharmaceuticals, and has been used in many lab experiments.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Kojic acid is widely used in the pharmaceutical industry . It’s one of the most studied and available non-toxic tyrosinase inhibitors . However, it has some disadvantages, such as lack of stability during storage and relatively low inhibitory activity .

Agrochemistry

Kojic acid also finds its use in agrochemistry . However, the specific applications in this field are not mentioned in the source.

Cosmetology

In the field of cosmetology, kojic acid is used due to its properties as a tyrosinase inhibitor . Tyrosinase is an enzyme that speeds up the production of melanin, the pigment that gives skin, hair, and eyes their color. By inhibiting this enzyme, kojic acid can help lighten the skin.

Ligand for Complex Compounds

Kojic acid is used as a ligand for complex compounds . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

Building Blocks for Biologically Active Heterocyclic Molecules

Kojic acid is used as building blocks for the construction of biologically active heterocyclic molecules . These molecules can have various biological activities and can be used in the development of new drugs.

For each of these applications, the methods of application or experimental procedures, and the results or outcomes obtained would vary greatly and would depend on the specific use case within each field. Unfortunately, the sources did not provide detailed information on these aspects for each application.

Synthesis of New Hybrid Molecules

The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . These new hybrid molecules demonstrate a different spectrum of biological action . For example, functionalization with kojic acid was used to create 10 B-labeled derivatives of dodecaboranethiol for boron neutron capture therapy of cancer . Another compound, ML221, is a highly effective antagonist of the APJ apelin receptor with possible use in the therapy of cardiovascular diseases .

Production of Fuels and Other Chemicals

Hydroxymethylfurfural (HMF), which is also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars . It is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Electrochemical Oxidation of Furfural

The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) has been studied extensively in recent years . This process is used to produce 2,5-furandicarboxylic acid (FDCA), a monomer with high added value . FDCA is a crucial raw material in the pharmaceutical, agrochemical, flavor, and fragrance industries .

Eigenschaften

IUPAC Name |

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGSAVMIBSOBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990380 | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt | |

CAS RN |

70145-54-9 | |

| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

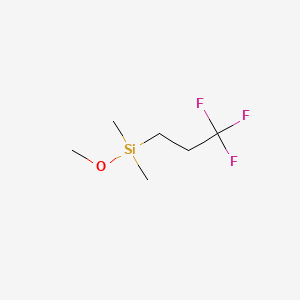

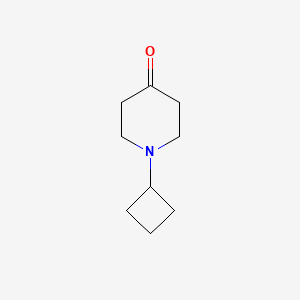

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

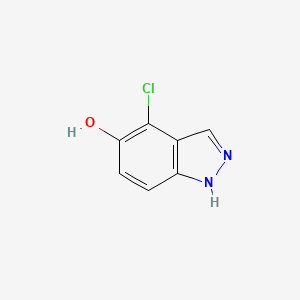

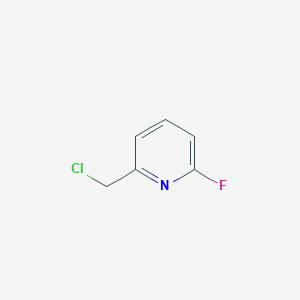

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)